Bromoacetamido-PEG2-Boc-amine
Overview
Description
Bromoacetamido-PEG2-Boc-amine is a polyethylene glycol derivative that contains a tert-butoxycarbonyl (Boc) protected amine and a bromide group. The Boc group can be deprotected under mild acidic conditions to yield a free amine, while the bromide group serves as an excellent leaving group for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG2-Boc-amine typically involves the following steps:
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Deprotection: The Boc-protected amine can be deprotected under mild acidic conditions to yield a free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or primary amines in the presence of a base like sodium hydroxide or potassium carbonate.
Deprotection: Mild acids such as trifluoroacetic acid or hydrochloric acid are used for deprotection
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or amines.
Deprotected Amine: The major product of deprotection is the free amine derivative
Scientific Research Applications
Bromoacetamido-PEG2-Boc-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces.
Biology: Employed in the conjugation of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Bromoacetamido-PEG2-Boc-amine primarily involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing the compound to react with various nucleophiles. The deprotection of the Boc group yields a free amine, which can further participate in conjugation reactions. These properties make it a versatile reagent in chemical synthesis and bioconjugation .
Comparison with Similar Compounds
Bromoacetamido-PEG3-Boc-amine: Contains an additional ethylene glycol unit, providing a longer spacer.
Bromoacetamido-PEG4-Boc-amine: Further extends the polyethylene glycol chain, enhancing solubility and flexibility.
Bromoacetamido-PEG-Boc-amine: Variants with different chain lengths and functional groups
Uniqueness: Bromoacetamido-PEG2-Boc-amine is unique due to its balanced chain length, which provides optimal solubility and reactivity. The combination of a Boc-protected amine and a bromide group makes it highly versatile for various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrN2O5/c1-13(2,3)21-12(18)16-5-7-20-9-8-19-6-4-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNVTJXXUWHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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